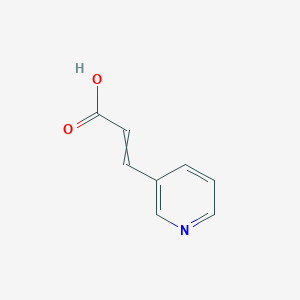

3-(Pyridin-3-yl)acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVORVXMOLQFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862557 | |

| Record name | 3-(Pyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-74-5 | |

| Record name | 3-(3-Pyridinyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-3-(3-Pyridyl)acrylic Acid for Advanced Research Applications

This guide provides a comprehensive technical overview of trans-3-(3-Pyridyl)acrylic acid, a versatile heterocyclic building block. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes its chemical properties, synthesis, and key applications, grounding all claims in authoritative sources.

Compound Profile and Identification

trans-3-(3-Pyridyl)acrylic acid is a bifunctional organic compound featuring a pyridine ring, a carboxylic acid group, and a trans-configured carbon-carbon double bond. This unique arrangement of functional groups imparts a combination of hard and soft coordination sites, making it a valuable ligand and a key intermediate in the synthesis of more complex molecules.[1][2] Its structure allows it to participate in a wide range of chemical reactions, rendering it a versatile tool in medicinal chemistry and materials science.[3]

The compound is identified by several names and chemical identifiers, which are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | (E)-3-(pyridin-3-yl)prop-2-enoic acid | PubChem[4] |

| Synonyms | 3-Pyridineacrylic acid, (E)-3-(pyridin-3-yl)acrylic acid | PubChem[4][5] |

| CAS Number | 19337-97-4 | PubChem[1][4][6] |

| Molecular Formula | C8H7NO2 | PubChem[4][7] |

| Molecular Weight | 149.15 g/mol | PubChem[1][4][6] |

| InChIKey | VUVORVXMOLQFMO-ONEGZZNKSA-N | PubChem[4][5] |

Below is a 2D representation of the chemical structure, generated to clarify the spatial arrangement of its constituent atoms.

Caption: 2D structure of trans-3-(3-Pyridyl)acrylic acid.

Physicochemical and Safety Data

Understanding the physical properties of a compound is paramount for its handling, storage, and application in experimental design. The following table summarizes key physicochemical data.

| Property | Value | Source |

| Melting Point | 232-235 °C (decomposes) | Sigma-Aldrich[5], ChemicalBook[2] |

| Boiling Point | 307.6 ± 17.0 °C (Predicted) | ChemicalBook[2], Echemi[8] |

| Density | 1.261 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2], PureSynth[1] |

| Solubility | Soluble in water and organic solvents. >22.4 µg/mL at pH 7.4. | ChemBK[7], PubChem[4] |

| pKa | 3.13 ± 0.10 (Predicted) | ChemicalBook[2] |

| Appearance | White to light yellow solid/powder | ChemicalBook[2] |

Safety and Handling: trans-3-(3-Pyridyl)acrylic acid is classified as an irritant.[7] According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (e.g., N95), should be worn during handling.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.[9] Store in a cool, dry place under an inert atmosphere, typically between 2-8°C.[2]

Synthesis and Mechanistic Insight

The most common laboratory synthesis of trans-3-(3-Pyridyl)acrylic acid involves a condensation reaction between pyridine-3-carbaldehyde and malonic acid, often catalyzed by a base like piperidine or pyridine. This is a variant of the Knoevenagel condensation followed by decarboxylation.

Causality in Synthesis:

-

Choice of Reactants: Pyridine-3-carbaldehyde provides the pyridine ring and the aldehyde group necessary for the condensation. Malonic acid is an ideal partner because its acidic methylene protons are easily removed by a mild base, forming a reactive nucleophile.

-

Role of the Catalyst: A base like piperidine deprotonates the malonic acid, initiating the reaction. It also facilitates the subsequent dehydration step.

-

Reaction Conditions: The reaction is typically heated to drive the condensation and subsequent decarboxylation of the intermediate, which pushes the equilibrium towards the desired product.

Below is a workflow diagram illustrating this common synthetic pathway.

Caption: Workflow for the synthesis of trans-3-(3-Pyridyl)acrylic acid.

Applications in Research and Development

This compound's unique structure makes it a valuable precursor and ligand in several high-impact research areas.

Pharmaceutical Development & Medicinal Chemistry

trans-3-(3-Pyridyl)acrylic acid serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[3] Its derivatives are explored for a range of therapeutic targets.

-

Enzyme Inhibition: It is used to prepare aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, an enzyme implicated in cancer metastasis.[2][10] It is also a precursor for aminopyridines that show potential as antibacterial agents by inhibiting enoyl acyl carrier protein reductase.[2][10]

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The pyridine motif is a well-established bioisostere for a substituted phenyl ring. This principle has been applied in designing nAChR modulators. For instance, analogues of the potent nAChR ligand epibatidine have been synthesized using pyridyl-containing structures to optimize binding affinity and selectivity, with potential applications in treating neurological disorders.[11]

-

Antiviral Activity: The core structure has shown antiviral activity against the Tobacco Mosaic Virus (TMV), indicating its potential as a scaffold for developing novel agrochemicals or antiviral agents.[12]

Materials Science & Coordination Chemistry

The compound is a bifunctional ligand, making it highly useful in constructing advanced materials.[1]

-

Metal-Organic Frameworks (MOFs): It acts as an organic linker to connect metal ions (such as d- and f-block metals) to form multi-dimensional coordination polymers.[2][5] These materials often exhibit interesting properties, such as luminescence, which are valuable in sensor technology and optoelectronics.[1][2][5] The combination of the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group allows for versatile coordination modes, influencing the final structure and properties of the resulting framework.

Self-Validating Experimental Protocol: Synthesis

This protocol describes the synthesis of trans-3-(3-Pyridyl)acrylic acid. The self-validating steps include monitoring by Thin Layer Chromatography (TLC) and characterization of the final product to confirm identity and purity.

Objective: To synthesize trans-3-(3-Pyridyl)acrylic acid from pyridine-3-carbaldehyde and malonic acid.

Materials:

-

Pyridine-3-carbaldehyde

-

Malonic acid

-

Pyridine (solvent)

-

Piperidine (catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

-

TLC plates (silica gel), Ethyl acetate, Hexane

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the solution.

-

Rationale: Piperidine is a stronger base than pyridine and is more effective at generating the malonic acid enolate required for the condensation.

-

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) for 3-4 hours.

-

Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture and spot them on a TLC plate. Elute with a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-cold water.

-

Precipitation: Acidify the aqueous solution by adding concentrated HCl dropwise until the pH is approximately 3-4. A precipitate should form.

-

Rationale: The product exists as a carboxylate salt in the basic pyridine solution. Acidification protonates the carboxylate, making the neutral carboxylic acid product insoluble in water, causing it to precipitate.

-

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining salts and pyridine.

-

Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure white crystals.

-

Drying & Characterization (Self-Validation): Dry the purified crystals in a vacuum oven. Confirm the identity and purity of the product using techniques such as Melting Point determination (should match the literature value of 232-235 °C), NMR spectroscopy, and IR spectroscopy.

Conclusion

trans-3-(3-Pyridyl)acrylic acid is a compound of significant scientific interest, bridging the fields of medicinal chemistry, materials science, and organic synthesis. Its straightforward synthesis and the versatile reactivity of its functional groups ensure its continued use as a foundational building block for creating novel molecules with tailored properties. For researchers, a thorough understanding of its chemical profile, handling requirements, and synthetic routes is essential for leveraging its full potential in advanced applications.

References

-

Title: trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Pyridine-3-acrylic acid - Introduction Source: ChemBK URL: [Link]

-

Title: 3-(Pyridin-2-yl)acrylic acid|7340-22-9 Source: MOLBASE Encyclopedia URL: [Link]

-

Title: Trans-3-(3-Pyridyl)Acrylic Acid 99% Source: PureSynth URL: [Link]

-

Title: Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4 [sigmaaldrich.com]

- 6. thomassci.com [thomassci.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. m.molbase.com [m.molbase.com]

- 10. trans-3-(3-Pyridyl)acrylic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

3-Pyridineacrylic Acid: A Comprehensive Guide to Solubility Dynamics in Aqueous and Organic Media

In the realm of drug development and synthetic chemistry, the physicochemical behavior of amphoteric intermediates often dictates the success of downstream assays. 3-Pyridineacrylic acid (also known as trans-3-(3-pyridyl)acrylic acid) represents a classic example of a molecule where solvent selection is not merely a logistical step, but a critical thermodynamic parameter.

As a dual-functional molecule featuring both a basic pyridine ring and an acidic carboxylic acid moiety, its solubility is highly sensitive to the dielectric constant of the solvent and the pH of the aqueous environment. This whitepaper provides a mechanistic breakdown of its solubility profile and field-proven protocols for formulating stable stock solutions.

Physicochemical Profile and Speciation Dynamics

To understand the solubility of 3-pyridineacrylic acid, one must first analyze its structural thermodynamics. The compound possesses a molecular weight of 149.15 g/mol and an estimated LogP of 0.8, indicating a slight lipophilic character[1]. However, its true behavior is governed by its amphoteric nature.

The molecule contains two ionizable centers:

-

Pyridine Nitrogen: Acts as a weak base (pKa ~5.2).

-

Acrylic Acid Group: Acts as a weak acid (pKa ~4.5).

Because these pKa values are close to each other, the molecule exists predominantly as a zwitterion (net charge of zero) in neutral aqueous media (pH 5.0–7.0). Molecules with a net zero charge exhibit maximum crystal lattice energy and minimum ion-dipole interactions with water, resulting in a severe "isoelectric bottleneck" that drastically reduces aqueous solubility.

Fig 1: pH-dependent speciation and aqueous solubility of 3-Pyridineacrylic acid.

Aqueous Solubility: Overcoming the Isoelectric Bottleneck

In unbuffered water or physiological buffers (pH 7.4), the solubility of 3-pyridineacrylic acid is notoriously poor, with mean solubility reported at just >22.4 µg/mL[1].

The Causality of Solubilization: To force the compound into an aqueous solution, the pH must be pushed aggressively away from its isoelectric point. For industrial biocatalysis (such as microbial transformations using Rhodotorula graminis), researchers dissolve the compound in 10% (w/w) aqueous ammonium hydroxide[2]. By raising the pH to 10, the carboxylic acid is fully deprotonated, forming a highly soluble ammonium salt. This ionic form disrupts the crystal lattice, allowing concentrations of up to 100 g/L to be achieved without precipitation[2].

Organic Solvent Solvation: The Moisture Paradox

For in vitro screening and organic synthesis, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are the gold standard. 3-Pyridineacrylic acid can achieve a solubility of 20 mg/mL (134.09 mM) in DMSO[3].

The Moisture Paradox (Causality): While DMSO is an excellent solvent, it is highly hygroscopic. If the DMSO absorbs atmospheric moisture, the local dielectric environment shifts. Because 3-pyridineacrylic acid is insoluble in neutral water, the introduction of even trace amounts of water into the DMSO disrupts the hydrophobic solvation shell around the pyridine-acrylic backbone. This leads to rapid micro-crystallization and precipitation[3]. Therefore, the use of freshly opened, anhydrous DMSO is a non-negotiable parameter for assay integrity.

Quantitative Solubility Data

The following table synthesizes the solubility limits of 3-pyridineacrylic acid across various solvent systems to guide formulation strategies.

| Solvent System | Solubility Limit | Environmental Conditions & Notes |

| Water (pH 7.4 Buffer) | >22.4 µg/mL | Exists near zwitterionic state; poor hydration. |

| Aqueous NH₄OH (10%) | ~100 mg/mL | pH 10; forms highly soluble anionic ammonium salt. |

| Anhydrous DMSO | 20 mg/mL (134.09 mM) | Requires sonication; highly sensitive to moisture. |

| Methanol / Ethanol | Soluble | Used primarily for recrystallization and extraction. |

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step contains an internal check to confirm thermodynamic success before proceeding to downstream applications. Note that 3-pyridineacrylic acid is a known skin, eye, and respiratory irritant; all procedures must be conducted in a fume hood using appropriate PPE[4].

Fig 2: Standardized workflow for preparing organic and aqueous stock solutions.

Protocol 1: Preparation of 20 mg/mL DMSO Stock Solution (For In Vitro Assays)

-

Weighing: Accurately weigh 20.0 mg of trans-3-(3-Pyridyl)acrylic acid into a sterile, amber glass vial (to protect from potential photo-degradation).

-

Solvent Addition: Add exactly 1.0 mL of freshly opened, anhydrous DMSO. Do not use older DMSO stocks, as absorbed atmospheric water will prematurely crash the compound out of solution[3].

-

Sonication: Place the vial in an ultrasonic water bath at room temperature for 10–15 minutes. Sonication provides the necessary kinetic energy to break apart the tightly packed crystal lattice.

-

Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates moisture contamination or incomplete dissolution.

-

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and DMSO-compatible, ensuring no leachables enter the stock while removing any undissolved micro-nuclei that could seed future precipitation.

-

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C for up to 6 months[3].

Protocol 2: Preparation of High-Concentration Aqueous Solution (For Biocatalysis)

-

Initial Suspension: Suspend 1.0 g of 3-pyridineacrylic acid in 8.0 mL of deionized water. The compound will remain largely insoluble, forming a cloudy suspension.

-

pH Titration: While stirring continuously at 500 rpm, add 10% (w/w) aqueous ammonium hydroxide dropwise[2].

-

Monitoring: Monitor the pH using a calibrated pH meter. Continue the addition until the pH stabilizes at exactly 10.0.

-

Self-Validation Check: The transition from a cloudy white suspension to a completely clear, homogeneous solution serves as visual confirmation that the pH has successfully crossed the pKa threshold, validating the formation of the soluble anionic salt.

-

-

Volume Adjustment: Adjust the final volume to 10.0 mL with deionized water to achieve a final concentration of 100 mg/mL.

-

Degassing: Purge the solution with nitrogen gas for 15–30 minutes[2]. Causality: Removing dissolved oxygen prevents oxidative degradation of the compound and protects sensitive downstream biocatalytic enzymes (e.g., Rhodotorula graminis cells) from oxidative stress.

References

-

PubChem - trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396. Source: nih.gov. URL:[Link][1]

-

Google Patents - CA2283376A1 - Synthesis of optically active phenylalanine analogs through microbial transformations. Source: google.com. URL:[2]

Sources

- 1. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CA2283376A1 - Synthesis of optically active phenylalanine analogs through microbial transformations - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tcichemicals.com [tcichemicals.com]

Isomeric Divergence: A Technical Guide to 3-(Pyridin-3-yl) vs. 3-(Pyridin-4-yl)acrylic Acid

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional divergences between 3-(Pyridin-3-yl)acrylic acid and 3-(Pyridin-4-yl)acrylic acid.

Executive Summary

In drug discovery and materials science, the shift of a nitrogen atom from the meta (3-position) to the para (4-position) on a pyridine ring is not merely a trivial structural modification; it is a vector-altering event that fundamentally dictates molecular self-assembly, solubility, and target binding.

This guide analyzes the technical distinctions between This compound (3-PAA) and 3-(Pyridin-4-yl)acrylic acid (4-PAA) . While both serve as bioisosteres for cinnamic acid, their utility diverges sharply: 3-PAA is a preferred scaffold for small-molecule enzyme inhibitors due to its "kinked" geometry that mimics natural substrates, whereas 4-PAA acts as a linear "molecular rod," making it a premier ligand for Metal-Organic Frameworks (MOFs) and coordination polymers.

Part 1: Structural & Electronic Fundamentals

The core difference lies in the electronic vectors and the resulting supramolecular geometry. The position of the nitrogen atom governs the dipole moment and the capability for conjugation with the acrylic acid tail.

Electronic Vectors and Dipole Moments

-

3-PAA (Meta-substitution): The nitrogen atom is off-axis relative to the acrylic acid moiety. This creates a "bent" or "kinked" dipole vector. The resonance effects from the ring nitrogen do not directly conjugate with the vinyl group in the same linear fashion as the para-isomer, resulting in a distinct electron density map that affects pKa and solubility.

-

4-PAA (Para-substitution): The nitrogen atom is coaxial with the acrylic acid tail. This allows for a strong, linear push-pull electronic system (if the alkene is polarized). The dipole moment is significantly larger and aligned with the molecular long axis, facilitating strong head-to-tail alignment in the solid state.

Acid-Base Dissociation (pKa)

Both molecules are amphoteric, possessing a basic pyridine nitrogen and an acidic carboxylic acid. However, the zwitterionic stability differs.

| Property | This compound (3-PAA) | 3-(Pyridin-4-yl)acrylic acid (4-PAA) |

| Geometry | Bent / Kinked (approx. 120° angle) | Linear / Rod-like (approx. 180° axis) |

| Melting Point | 232–235 °C (dec) | ~280 °C (dec) (Higher lattice energy) |

| pKa (Predicted) | ~3.1 (Pyridinium), ~4.6 (Acid) | ~3.4 (Pyridinium), ~4.5 (Acid) |

| Zwitterion Stability | High (forms intermolecular salt bridges) | High (forms linear salt chains) |

Technical Insight: The high melting points (>230°C) for both isomers compared to cinnamic acid (133°C) confirm that both exist primarily as zwitterions in the solid state. The 4-PAA isomer typically exhibits higher thermal stability due to more efficient linear packing.

Part 2: Synthetic Methodologies

The synthesis of both isomers relies on the Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction. However, the choice of starting aldehyde dictates the reaction kinetics and purification ease.

Standard Protocol (Knoevenagel)

The reaction involves the condensation of malonic acid with the respective pyridinecarboxaldehyde in a basic solvent (pyridine) with a catalyst (piperidine).

Reaction Scheme:

-

3-PAA Precursor: Nicotinaldehyde (3-pyridinecarboxaldehyde).

-

4-PAA Precursor: Isonicotinaldehyde (4-pyridinecarboxaldehyde).

Synthetic Workflow Visualization

The following diagram outlines the comparative workflow and critical control points.

Figure 1: Comparative synthetic workflow for 3-PAA and 4-PAA via Knoevenagel condensation.

Experimental Nuances

-

Reactivity: Isonicotinaldehyde (4-isomer) is typically more electrophilic due to the stronger electron-withdrawing nature of the para-nitrogen. This can lead to faster reaction times but also a higher risk of side reactions (e.g., Cannizzaro) if the base concentration is too high.

-

Purification: 3-PAA often precipitates more slowly upon acidification due to its higher solubility in the pyridine/water mix. Careful pH control (isoelectric precipitation) is critical for maximizing yield.

Part 3: Solid-State Photochemistry & Coordination

This is the area of greatest divergence. The geometry of the isomers dictates their behavior under UV irradiation and their utility in crystal engineering.

Topochemical Postulates (Schmidt)

For a solid-state [2+2] cycloaddition to occur, two alkene bonds must be aligned parallel to each other at a distance of < 4.2 Å .

-

3-PAA (The Photoreactive Isomer):

-

Behavior: In its pure form, 3-PAA naturally crystallizes in a stacking motif that satisfies Schmidt's criteria.

-

Product: It predominantly undergoes Head-to-Head (HH) photodimerization to form cyclobutane derivatives.

-

Engineering: By forming salts (e.g., with HCl), the packing can be flipped to favor Head-to-Tail (HT) dimerization.

-

-

4-PAA (The Coordination Ligand):

-

Behavior: 4-PAA tends to form linear hydrogen-bonded chains or "tapes" that may slip out of alignment for photodimerization in the pure acid form.

-

Utility: Its primary value is as a ligand in MOFs . The linear N-donor and O-donor axis allows it to bridge metal centers (e.g., Zn, Cd, Ag) into extended 2D and 3D networks.

-

Ligand Geometry Visualization

The difference in "bite angle" and linearity is crucial for MOF design.

Figure 2: Geometric comparison of ligand vectors. 4-PAA provides a linear extension suitable for pillaring MOF layers, while 3-PAA introduces curvature.

Part 4: Pharmacological Implications[1]

While both are bioisosteres, their target interactions differ based on the H-bond acceptor position.

Bioisosterism & Binding

-

3-PAA: The meta-nitrogen mimics the position of substituents in many natural alkaloids and enzyme cofactors. It is often used to probe binding pockets where a hydrogen bond acceptor is required at a specific angle relative to the hydrophobic alkene tail.

-

Application: Inhibitors of gelatinase B and other metalloproteinases.

-

-

4-PAA: The para-nitrogen extends the reach of the basic center. It is less common as a direct drug scaffold but highly active in antimicrobial coordination complexes (e.g., Silver(I)-4-PAA complexes).

Biological Activity Summary[2]

| Feature | 3-PAA Derivatives | 4-PAA Derivatives |

| Primary Target Class | Enzyme Inhibitors (MMPs, Kinases) | Antimicrobial Agents (via Metal Complexes) |

| Binding Mode | "Bent" fit into hydrophobic pockets | "Linear" intercalation or membrane disruption |

| Metabolic Stability | Moderate (Pyridine oxidation possible) | Moderate (N-oxide formation) |

References

-

Solid-State Photochemistry: Kole, G. K., et al. (2011). "Making Photoreactive trans-3-(n'-Pyridyl)acrylic Acid (n = 2, 3) with Head-to-Tail Orientation in the Solid State by Salt Formation." Crystal Growth & Design. Link

-

MOF Ligand Utility: Khalfaoui, M., et al. (2021). "Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid." Acta Crystallographica Section E. Link

-

Synthesis & Catalysis: BenchChem Catalyst Comparison. "Comparative study of catalysts for Knoevenagel condensation efficiency." Link

-

pKa & Physical Properties: Sigma-Aldrich Technical Data Sheets for CAS 19337-97-4 (3-PAA) and CAS 5337-79-1 (4-PAA). Link

Engineering Stimuli-Responsive MOFs: A Technical Deep Dive into Pyridine-Based Acrylic Acid Linkers

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: trans-3-(4-pyridyl)acrylic acid (Hpca) and derivatives in Metal-Organic Frameworks (MOFs).

Executive Summary

The integration of pyridine-based acrylic acid linkers —most notably trans-3-(4-pyridyl)acrylic acid (Hpca)—into Metal-Organic Frameworks (MOFs) represents a paradigm shift from static porous materials to dynamic, stimuli-responsive systems. Unlike standard dicarboxylate linkers (e.g., terephthalic acid), these heteroditopic ligands offer two distinct advantages: pH-sensitivity via the pyridine nitrogen and photochemical reactivity via the vinyl group.

This guide analyzes the structural mechanics, synthesis protocols, and biomedical applications of these linkers.[1] It specifically addresses how the [2+2] photocycloaddition of the acrylic moiety can be exploited to "lock" framework topologies or trigger drug release, providing a controllable mechanism for next-generation therapeutics.

Ligand Architectonics: The Heteroditopic Advantage

The core of this technology is the bifunctional nature of the ligand. Trans-3-(4-pyridyl)acrylic acid (Hpca) bridges the gap between hard and soft coordination chemistry.

Chemical Structure & Coordination Modes

The ligand possesses two distinct donor sites separated by a conjugated alkene spacer:

-

Pyridine Nitrogen (Soft/Borderline Base): Coordinates preferentially to soft or borderline metal centers (e.g., Zn²⁺, Cd²⁺, Ag⁺). It is also the site of protonation (

), making the MOF sensitive to acidic environments (e.g., tumor microenvironments). -

Carboxylate Group (Hard Base): Coordinates to hard metal clusters (e.g., Zr-clusters, Ln³⁺) or participates in charge-balancing with divalent metals.

Topological Control

The directionality of the pyridine-acrylate vector allows for the formation of diverse topologies. The alkene spacer imposes a specific distance and angle, often resulting in 2D interpenetrated networks or 3D pillared structures when combined with secondary linkers.

Figure 1: Coordination logic of Hpca ligands. The dual-donor nature enables versatile binding modes with transition metals.

The Photochemical Switch: Solid-State Reactivity

The defining feature of pyridine-acrylic linkers is their ability to undergo [2+2] photocycloaddition . This is not merely a side reaction; it is a tool for Post-Synthetic Modification (PSM) .

The Schmidt Topochemical Postulate

For the vinyl groups to react in the solid state, they must strictly adhere to Schmidt’s criteria:

-

Alignment: Parallel orientation of double bonds.

-

Distance: Center-to-center distance

.

In many Zn(pca)₂ frameworks,

Mechanism of Action

Upon irradiation with UV light (typically 365 nm), the parallel alkene bonds break and reform into a cyclobutane ring (1,3-bis(4-pyridyl)-2,4-bis(carboxyl)cyclobutane).

Impact on Material Properties:

-

Structural Locking: The formation of covalent bonds between ligands transforms the MOF from a coordination polymer (reversible bonds) to a cross-linked network (irreversible stability).

-

Pore Contraction: The dimerization often reduces pore volume, which can be used to "trap" guest molecules (drugs) loaded prior to irradiation.

Figure 2: Photochemical workflow. UV irradiation converts the olefinic monomer MOF into a robust, cross-linked cyclobutane dimer.

Biomedical Applications: Drug Delivery Systems (DDS)

For drug development professionals, the pyridine-acrylate MOF platform offers a "Smart Release" mechanism that addresses the limitations of conventional carriers (premature leakage and lack of targeting).

pH-Responsive Release (The "Proton Sponge")

The pyridine nitrogen remains uncoordinated or weakly coordinated in certain topologies (or can be introduced as a pendant group).

-

Mechanism: In neutral blood pH (7.4), the MOF remains stable. In the acidic environment of a tumor (pH 5.0–6.5) or endosomes/lysosomes (pH 4.5–5.5), the pyridine nitrogen becomes protonated.

-

Result: Protonation disrupts the Metal-N bond, causing the partial or total disassembly of the framework and releasing the encapsulated payload.

Photochemical Encapsulation

Drugs can be loaded into the "Monomer State" MOF. Subsequent UV irradiation triggers dimerization, shrinking the pores and locking the drug inside. Release is only triggered when the framework degrades (e.g., via pH change), preventing premature release during circulation.

Comparative Data: Stimuli-Responsive MOFs

| Linker Type | Metal Node | Stimulus | Mechanism | Application |

| Hpca (Pyridine-Acrylate) | Zn(II) | pH / UV | Protonation / Dimerization | Dual-trigger cancer therapy |

| Terephthalate (BDC) | Zr(IV) | None (Passive) | Diffusion | Gas Storage (Stable) |

| Imidazole (ZIF-8) | Zn(II) | pH | Acidic dissolution | Intracellular delivery |

| Azobenzene | Zn(II) | UV (Isomerization) | Trans-Cis volume change | Gated release |

Experimental Protocols

Disclaimer: These protocols are synthesized from standard methodologies for pyridine-carboxylate coordination polymers. Always perform a risk assessment before handling heavy metals or UV sources.

Synthesis of Zn(pca)₂·(H₂O) Framework

This protocol yields a 2D interpenetrated network capable of photoreactivity.

Reagents:

-

Zinc Nitrate Hexahydrate (

)[2] -

trans-3-(4-pyridyl)acrylic acid (Hpca)

-

Solvent: DMF / Ethanol / Water (1:1:1 ratio)[2]

Workflow:

-

Dissolution: Dissolve 1.0 mmol of Hpca and 1.0 mmol of

in 15 mL of the solvent mixture. Sonicate for 10 minutes to ensure homogeneity. -

Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Heating: Heat at 100°C for 48 hours.

-

Cooling: Allow the autoclave to cool to room temperature naturally (slow cooling promotes single-crystal growth).

-

Isolation: Filter the resulting colorless block crystals. Wash with DMF and Ethanol.

-

Activation: Dry in air or under vacuum at 60°C.

Photodimerization Protocol (Solid State)

To convert the monomeric MOF to the cross-linked dimer.

-

Preparation: Spread the activated Zn-MOF crystals in a thin layer on a quartz slide.

-

Irradiation: Expose the sample to a UV LED source (365 nm, ~100 mW/cm²) at a distance of 5 cm.

-

Duration: Irradiate for 2–4 hours.

-

Validation:

-

XRD: Monitor the shift in powder X-ray diffraction peaks (indicating phase change).

-

¹H-NMR: Digest a sample in

. The disappearance of alkene proton signals (

-

References

-

Synthesis and Optical Properties of Zn-Based MOFs

-

Photodimerization Mechanisms in Coordination Polymers

- Photodimerization-Triggered Photopolymerization of Triene Coordination Polymers Enables Macroscopic Photomechanical Movements.

- Source: Journal of the American Chemical Society (2024).

-

[Link]

-

General Synthesis of Pyridyl-Acrylic Acid Derivatives

- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.

- Source: Acta Crystallographica Section E (2024).

-

[Link]

-

Drug Delivery Applications of Functionalized MOFs

-

Biopolymer Modification with Pyridine-Acrylates

- Fabrication of photo-active trans-3-(4-pyridyl)acrylic acid modified chitosan.

- Source: International Journal of Biological Macromolecules (2018).

-

[Link]

Sources

- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Poly(acrylic acid)/Fe3O4 supported on MIL-100(Cr) MOF as a novel and magnetic nanocatalyst for the synthesis of Pyrido[2,3-d]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(Pyridin-3-yl)acrylic Acid via Doebner-Modified Knoevenagel Condensation

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(pyridin-3-yl)acrylic acid utilizing a Doebner-modified Knoevenagel condensation. By reacting 3-pyridinecarboxaldehyde (nicotinaldehyde) with malonic acid in a pyridine/piperidine system, we achieve simultaneous condensation and decarboxylation in a single pot. This method is optimized for high trans-selectivity (E-isomer), minimal side-product formation, and simplified workup, making it suitable for downstream applications in the development of histone deacetylase (HDAC) inhibitors, antimicrobial agents, and heterometallic coordination polymers.

Introduction & Strategic Rationale

This compound is a critical α,β-unsaturated carboxylic acid intermediate. Its conjugated system serves as a Michael acceptor in medicinal chemistry, while the pyridine nitrogen provides a handle for salt formation or metal coordination.

The Doebner Modification Strategy

Standard Knoevenagel condensation often yields a dicarboxylic acid intermediate.[1] However, for this synthesis, we employ the Doebner Modification . This variant uses malonic acid (rather than a diester) in pyridine with a catalytic amine.[2] The specific choice of pyridine as both solvent and base, combined with piperidine as an organocatalyst, drives the reaction through two distinct phases in one pot:[3]

-

Condensation: Formation of the benzylidene malonic acid intermediate.

-

Decarboxylation: Thermal elimination of CO₂, driven by the reflux temperature and the pyridine medium, to yield the thermodynamically stable trans-acrylic acid.

Why this approach?

-

Atom Economy: Direct route avoids the need for separate hydrolysis and decarboxylation steps required when using malonate esters.

-

Stereocontrol: The thermodynamic conditions strongly favor the E-isomer (trans), which is typically the bioactive pharmacophore.

Experimental Protocol

Materials & Equipment

| Reagent/Material | Grade | Role | Hazards |

| 3-Pyridinecarboxaldehyde | >98% | Limiting Reagent | Irritant, Air-sensitive |

| Malonic Acid | >99% | Nucleophile | Irritant |

| Pyridine | Anhydrous | Solvent/Base | Flammable, Toxic, stench |

| Piperidine | Reagent | Catalyst | Toxic, Corrosive |

| Ethanol (95%) | USP | Recrystallization | Flammable |

| HCl (2M) | Aqueous | pH Adjustment | Corrosive |

Equipment:

-

Round-bottom flask (RBF) with 24/40 joint.

-

Reflux condenser with drying tube (CaCl₂).

-

Magnetic stirrer/hotplate with oil bath.

-

Vacuum filtration setup (Buchner funnel).

-

pH meter or broad-range pH paper.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Charge: In a clean, dry 250 mL RBF, dissolve 3-pyridinecarboxaldehyde (10.7 g, 100 mmol) and malonic acid (20.8 g, 200 mmol, 2.0 equiv) in pyridine (50 mL).

-

Note: A 2-fold excess of malonic acid drives the equilibrium forward and compensates for any thermal decomposition.

-

-

Catalysis: Add piperidine (0.85 g, 1.0 mL, 10 mol%) dropwise to the stirred solution.

-

Observation: A mild exotherm may occur upon addition.

-

-

Reflux: Attach the condenser and heat the oil bath to 100–110 °C . Maintain a steady reflux for 4–6 hours .

-

Process Check: Evolution of CO₂ gas (bubbling) indicates the decarboxylation phase is active. The reaction is complete when CO₂ evolution ceases and TLC (SiO₂, 10% MeOH in DCM) shows consumption of the aldehyde.

-

Phase 2: Workup & Isolation

-

Cooling: Remove the flask from heat and allow it to cool to room temperature.

-

Quenching: Pour the reaction mixture slowly into ice-cold water (300 mL) with vigorous stirring.

-

Acidification (Critical Step): Dropwise, add 2M HCl to the aqueous solution while monitoring pH. Adjust the pH to 3.5–4.0 .

-

Why pH 3.5? This is the isoelectric point region where the zwitterionic product (pyridine N-protonated vs. carboxylate) is least soluble. Going too acidic (pH < 2) will redissolve the product as the hydrochloride salt.

-

-

Precipitation: Allow the white/off-white suspension to stand at 4 °C for 1 hour to maximize yield.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual pyridine and malonic acid.

Phase 3: Purification[4]

-

Recrystallization: Transfer the crude solid to a flask. Dissolve in boiling 95% ethanol . If the solution is colored, treat with activated charcoal and filter hot.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0 °C.

-

Drying: Collect the crystals and dry in a vacuum oven at 50 °C for 6 hours.

Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle and the critical decarboxylation step that defines the Doebner modification.

Figure 1: Reaction pathway for the Doebner-modified Knoevenagel condensation showing the progression from enolate formation to the final decarboxylated product.[5]

Results & Characterization

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline powder | Coloration indicates oxidation or residual pyridine. |

| Yield | 65% – 75% | Losses primarily occur during pH adjustment if not precise. |

| Melting Point | 232 – 235 °C (decomposes) | Sharp MP indicates high purity.[6] |

| ¹H NMR (DMSO-d₆) | δ 6.7 (d, 1H, =CH), 7.6 (d, 1H, =CH), 7.4-8.8 (m, 4H, Py) | Coupling constant J > 15 Hz for vinylic protons confirms trans geometry. |

| Solubility | Soluble in DMSO, warm Ethanol; Sparingly soluble in water | pH dependent solubility due to amphoteric nature. |

Interpretation: The large coupling constant (J ≈ 16 Hz) between the two alkene protons in the ¹H NMR spectrum is the definitive proof of the trans (E) configuration. The absence of a singlet at ~12-13 ppm (dicarboxylic acid) confirms successful decarboxylation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | pH is too low (< 3) or too high (> 5). | The product is amphoteric. Readjust pH carefully to 3.5–4.0 using 2M NaOH or HCl. |

| Sticky/Oily Product | Incomplete removal of pyridine or oligomerization. | Wash the crude solid thoroughly with cold water. Recrystallize from ethanol/water (9:1) if oil persists. |

| Incomplete Reaction | Old/Wet Malonic Acid or Pyridine. | Ensure pyridine is anhydrous. Malonic acid can absorb moisture; use fresh reagents. |

| Product Color (Yellow/Brown) | Oxidation of pyridine or aldehyde. | Perform reaction under Nitrogen atmosphere. Use activated charcoal during recrystallization. |

Safety & Handling

-

Pyridine: A potent hepatotoxin and reproductive toxin with a distinct, unpleasant odor. ALL operations must be performed in a functioning fume hood. Double-glove (Nitrile) is recommended.

-

Piperidine: Highly toxic by inhalation and skin contact.

-

Waste Disposal: The filtrate contains pyridine and must be disposed of as halogen-free organic solvent waste. Do not pour down the drain.

References

-

BenchChem. (2025).[2][7] Application Notes and Protocols for the Preparation of trans-3-(3-Pyridyl)acrylic Acid Derivatives. BenchChem. Link

- Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. (Classic mechanism reference).

-

Sigma-Aldrich. (n.d.). trans-3-(3-Pyridyl)acrylic acid Product Sheet. Sigma-Aldrich. Link

-

Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A potential N-base surrogate for pyridine in Knoevenagel condensation. New Journal of Chemistry, 40(1), 1-3. Link

- Verley, A. (1899). Sur la condensation des aldéhydes avec les acides organiques. Bulletin de la Société Chimique de France, 21, 143.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. CN110746346A - Preparation method of 2-pyridine acrylic acid - Google Patents [patents.google.com]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. pure-synth.com [pure-synth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Protocol for Heck Reaction Synthesis of 3-Pyridineacrylic Acid

Executive Summary & Strategic Overview

3-Pyridineacrylic acid (3-(3-pyridyl)acrylic acid) is a critical intermediate in the synthesis of antihistamines, enzyme inhibitors, and heterometallic coordination polymers. While the Heck-Mizoroki reaction is the most direct synthetic route, this transformation presents a specific challenge known as heteroatom catalyst poisoning .

The pyridine nitrogen possesses a lone pair capable of coordinating strongly to the Palladium (Pd) center, displacing the phosphine ligands and forming an inactive Pd(Pyridine)2L2 complex. This "poisoning" effect often leads to stalled reactions or requires excessive catalyst loading.

This guide presents a self-validating protocol designed to overcome this limitation. We utilize a bulky phosphine ligand, Tri-o-tolylphosphine (P(o-tol)₃) , which sterically crowds the Pd center, preventing the pyridine nitrogen from binding while still allowing the oxidative addition of the aryl halide.

Core Reaction Scheme

Substrates: 3-Bromopyridine + Acrylic Acid Catalyst: Pd(OAc)₂ / P(o-tol)₃ Base: Triethylamine (Et₃N) Solvent: DMF (N,N-Dimethylformamide)

Critical Analysis of Reaction Parameters

Before proceeding, researchers must understand the causality behind the reagent choices to ensure reproducibility.

| Parameter | Choice | Scientific Rationale |

| Halide Source | 3-Bromopyridine | 3-Iodopyridine is more reactive but significantly more expensive and unstable. 3-Chloropyridine is too inert for standard Heck conditions. 3-Bromopyridine offers the optimal balance of reactivity and stability. |

| Ligand | P(o-tol)₃ | Standard PPh₃ is often displaced by the pyridine substrate. The bulky ortho-methyl groups of P(o-tol)₃ create a "cone angle" that blocks pyridine coordination, maintaining the active catalytic cycle [1]. |

| Base | Triethylamine (Et₃N) | Acts as a proton scavenger for the HBr generated. It also aids in the reduction of Pd(II) to the active Pd(0) species at the start of the cycle. |

| Solvent | DMF | High boiling point allows reaction temperatures >100°C (necessary for aryl bromides) and effectively solubilizes the polar zwitterionic product. |

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for a 10 mmol scale . It can be linearly scaled up to 100 mmol.

Materials & Reagents[1]

-

3-Bromopyridine (CAS: 626-55-1): 1.58 g (10.0 mmol)

-

Acrylic Acid (CAS: 79-10-7): 0.86 g (12.0 mmol, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂): 22 mg (0.1 mmol, 1 mol%)

-

Tri-o-tolylphosphine (P(o-tol)₃): 61 mg (0.2 mmol, 2 mol%)

-

Triethylamine (Et₃N): 2.02 g (20.0 mmol, 2.0 equiv)

-

DMF (Anhydrous): 10 mL

-

Equipment: Schlenk tube or pressure vial, magnetic stir bar, oil bath.

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Critical for Activity)

-

In a dry Schlenk tube, add Pd(OAc)₂ (22 mg) and P(o-tol)₃ (61 mg).

-

Add 2 mL of anhydrous DMF.

-

Stir at room temperature under Nitrogen/Argon for 15 minutes.

-

Observation: The solution should turn from orange-brown to a clear yellow/lemon color, indicating the formation of the active Pd[P(o-tol)3]2 species.

-

Step 2: Reaction Assembly

-

To the pre-complexed catalyst solution, add the remaining DMF (8 mL).

-

Add 3-Bromopyridine (1.58 g) via syringe.

-

Add Triethylamine (2.02 g) via syringe.

-

Add Acrylic Acid (0.86 g) slowly via syringe.

-

Note: Exothermic reaction possible between acid and amine base; add slowly to avoid sputtering.

-

Step 3: Heating & Monitoring

-

Seal the vessel.

-

Heat the mixture to 120°C for 12–16 hours.

-

Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM). The product is highly polar and will streak near the baseline unless a drop of acetic acid is added to the eluent.

-

Endpoint: Disappearance of 3-Bromopyridine spot (Rf ~0.6 in 5% MeOH/DCM).

-

Workup & Purification (The "Amphoteric Isolation" Technique)

The product is an amphoteric amino acid derivative. Standard organic washes will lose the product. Follow this specific pH-switch workup.

-

Concentration: Remove the bulk of DMF and Et₃N under reduced pressure (rotary evaporator, high vacuum, 60°C bath).

-

Solubilization: Dissolve the dark residue in 10% aqueous Na₂CO₃ (30 mL) .

-

Washing: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL) .

-

Purpose: Removes unreacted organic halides, phosphine oxides, and non-polar byproducts. Discard the organic layer.

-

-

Precipitation: Carefully acidify the aqueous layer with 6M HCl to pH 4–5 .

-

Observation: A solid precipitate should form as the molecule reaches its isoelectric point. Do not acidify below pH 2, or the pyridine ring will protonate and the salt may redissolve.

-

-

Filtration: Cool the mixture in an ice bath for 30 minutes, then filter the solid.

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or pure water.

-

Yield: Typical isolated yield is 75–85%.

-

Appearance: White to off-white crystalline powder.

-

Alternative Route: The "Ester Strategy"

Use this if direct coupling yields <50% or purification is difficult.

Direct coupling with acrylic acid can sometimes lead to decarboxylation or polymerization. A robust alternative is to couple with Ethyl Acrylate , followed by hydrolysis.

-

Coupling: Replace Acrylic Acid with Ethyl Acrylate (1.2 equiv) in the protocol above.

-

Workup: Dilute with water, extract into Ethyl Acetate (product is now non-polar), dry, and concentrate.

-

Hydrolysis: Reflux the ester in 10% NaOH/MeOH for 2 hours, evaporate MeOH, and acidify to pH 4 to precipitate the acid.

-

Advantage:[3] The ester intermediate is easier to purify by column chromatography if necessary.

-

Visualization of Workflows

Reaction Mechanism & Catalyst Poisoning

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive pyridine coordination.

Caption: Catalytic cycle showing the competition between productive oxidative addition and catalyst poisoning by pyridine nitrogen.

Experimental Workflow

Caption: Step-by-step isolation workflow utilizing the amphoteric nature of the product for purification.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM remaining) | Catalyst Poisoning | Switch to P(o-tol)₃ if using PPh₃. Increase temperature to 130°C. Ensure DMF is anhydrous. |

| Pd Black Precipitation | Catalyst Decomposition | Oxygen leak in system. Ensure rigorous degassing. Add TBAB (Tetrabutylammonium bromide) as a phase stabilizer. |

| Low Yield (Product in Wash) | Incorrect pH during workup | The product is soluble at both low pH (<1) and high pH (>9). Ensure final pH is strictly 4–5 . |

| Polymerization | Acrylic Acid homopolymerization | Add a radical inhibitor like Hydroquinone (1-2 mg) to the reaction mixture. |

References

-

Herrmann, W. A., et al. (1995). "N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis." Angewandte Chemie International Edition, 34(21), 2371-2374.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066.

-

BenchChem Application Note. "Catalyst Poisoning in Reactions with Pyridine Substrates."

-

Organic Chemistry Portal. "Heck Reaction Protocols and Mechanism."

Sources

Using 3-(Pyridin-3-yl)acrylic acid as a ligand in coordination polymers

Application Note: Engineering Coordination Polymers with 3-(Pyridin-3-yl)acrylic Acid

Abstract

This guide details the strategic application of This compound (3-PAA) as a bifunctional linker in the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). Unlike simple pyridine-carboxylates (e.g., nicotinic acid), 3-PAA possesses an ethylenic spacer (

Ligand Characteristics & Design Principles

To successfully engineer materials with 3-PAA, one must understand its competitive coordination landscape.[1]

-

Bifunctionality: 3-PAA contains a "soft" pyridyl nitrogen (N-donor) and a "hard" carboxylate oxygen (O-donor).[1]

-

The Spacer Effect: The alkene group locks the ligand in a trans (E) geometry. This rigidity prevents the "folding" often seen with flexible linkers, promoting open channels.[1] However, the

-electron rich backbone facilitates strong

Coordination Modes Visualization

The following diagram illustrates the primary binding modes accessible to 3-PAA, dictating the final topology.

Figure 1: Impact of pH and synthesis conditions on 3-PAA coordination modes.

Validated Synthesis Protocols

Protocol A: Solvothermal Synthesis of Luminescent Zn(II)/Cd(II) CPs

Target Application: Solid-state blue/green emitters or chemical sensors.

Rationale: Solvothermal conditions (high pressure, >100°C) overcome the activation energy for framework assembly. DMF is used as a solvent because its hydrolysis releases amines that slowly deprotonate the ligand, promoting high crystallinity.[1]

Materials:

-

Zinc Nitrate Hexahydrate [Zn(NO

) -

This compound (3-PAA)[1]

-

Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH)

-

Equipment: 23 mL Teflon-lined stainless steel autoclave.[1]

Step-by-Step Workflow:

-

Stoichiometry: Weigh 0.1 mmol of metal salt (29.7 mg Zn(NO

)-

Note: A 1:2 Metal:Ligand ratio favors charge balance [M(L)

] for neutral frameworks.

-

-

Dissolution: Dissolve components in 10 mL of solvent mixture (DMF:EtOH:H

O = 2:1:1). Sonicate for 10 minutes until clear. -

pH Adjustment (Critical): Check pH. If < 4.0, add 1-2 drops of dilute NaOH (0.1 M) to reach pH ~6.0.[1]

-

Warning: pH > 7.5 usually causes rapid precipitation of metal hydroxides (amorphous white powder).

-

-

Heating: Seal autoclave. Heat at 120°C for 72 hours .

-

Cooling: Program a cool-down rate of 5°C/hour . Slow cooling is essential for obtaining X-ray quality single crystals.[1]

-

Harvesting: Filter the resulting colorless block crystals. Wash with EtOH to remove unreacted ligand.[1]

Protocol B: Room Temperature Layering (Buffer Method)

Target Application: Delicate topologies or heat-sensitive co-ligands.

Rationale: This method relies on slow diffusion.[1] A "buffer layer" of pure solvent prevents rapid mixing, ensuring that crystal growth occurs at the interface where supersaturation is low and controlled.[1]

Step-by-Step Workflow:

-

Bottom Layer: Dissolve 0.1 mmol Zn(NO

) -

Buffer Layer: Carefully pipette 2 mL of a 1:1 H

O:EtOH mixture over the bottom layer. Do not disturb the interface. -

Top Layer: Dissolve 0.2 mmol 3-PAA in 4 mL EtOH (light solvent). Carefully layer this on top.[1]

-

Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation). Leave undisturbed in a vibration-free zone for 2-3 weeks.

-

Result: Crystals will grow at the tube walls near the interface.[1]

Experimental Decision Tree

Use this workflow to determine the optimal synthesis route for your specific research goal.

Figure 2: Synthesis selection guide based on metal center and stability requirements.

Structural & Functional Characterization

Data Interpretation Table

When analyzing your product, use these key markers to verify 3-PAA coordination.

| Technique | Observation | Interpretation |

| FT-IR | Shift in | Indicates deprotonation and coordination of the carboxylate group.[1] |

| FT-IR | Absence of band at ~1690 cm | Confirms no free -COOH (fully reacted ligand).[1] |

| PXRD | Sharp peaks < 10° | Indicates large unit cell / long-range order (typical of MOFs/CPs). |

| UV-Vis | Red-shift of absorption edge vs. free ligand | Evidence of metal-ligand charge transfer (MLCT) or extended conjugation.[1] |

| PL | Emission at ~450-500 nm (Blue/Green) | Ligand-centered ( |

Application: Luminescence Sensing

Zn(II)-3PAA complexes often exhibit "turn-off" fluorescence quenching in the presence of nitroaromatics (explosives) or Fe

-

Protocol: Disperse 5 mg of ground CP crystals in 10 mL solvent. Sonicate to form a suspension.[1] Add analyte (e.g., nitrobenzene) incrementally and monitor emission intensity.

-

Mechanism: Photo-induced electron transfer (PET) from the electron-rich CP framework to the electron-deficient analyte.[1]

References

-

Gunning, N. S., et al. (2005).[1] "Novel coordination polymers and structural systematics in the hydrothermal M, M' trans-3-(3-pyridyl)acrylic acid system." Dalton Transactions.[1][3][4] (Describes the fundamental structural diversity of 3-PAA complexes).

-

Pal, S., et al. (2016).[1] "Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies." CrystEngComm. (Protocol for temperature-dependent synthesis and luminescence).

-

Thuery, P. (2014).[1][3] "Uranyl Ion Complexes with trans-3-(3-Pyridyl)acrylic Acid Including a Uranyl-Copper(II) Heterometallic Framework." European Journal of Inorganic Chemistry. (Demonstrates heterometallic synthesis capability).

-

Wang, Y., et al. (2017).[1] "Three zinc(II) and cadmium(II) complexes containing... photoluminescence properties." Acta Crystallographica Section C. (Detailed optical characterization of d10 metal complexes).

Sources

- 1. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]

- 2. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. 反-3-(3-吡啶基)烯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. trans-3-(3-ピリジル)アクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]

Physicochemical Properties and Their Impact on Crystallization

An in-depth guide to the crystallization of trans-3-(3-Pyridyl)acrylic acid, a crucial compound in pharmaceutical and materials science research, is presented in this document. As a bifunctional ligand, its ability to form high-quality crystals is paramount for applications in the development of coordination polymers and for ensuring purity in drug development pipelines.[1][2] This guide, designed for researchers and scientists, offers a detailed exploration of various crystallization methodologies, moving beyond simple procedural lists to explain the underlying principles and rationale for experimental design.

A thorough understanding of the physicochemical properties of trans-3-(3-Pyridyl)acrylic acid is the foundation for developing successful crystallization protocols. These properties dictate solvent selection, temperature gradients, and the overall approach to achieving supersaturation.

| Property | Value | Significance in Crystallization |

| Molecular Formula | C₈H₇NO₂ | Provides the basic structural information. |

| Molecular Weight | 149.15 g/mol | Used for calculating molar concentrations for solutions.[1][3] |

| Melting Point | 232-235 °C (decomposes) | The high melting point suggests strong intermolecular interactions (e.g., hydrogen bonding) in the solid state, which is favorable for crystallization.[1][2] |

| pKa | (Not explicitly found) | As a molecule with both a basic pyridine ring and an acidic carboxylic acid group, the pH of the solution will significantly affect its solubility and charge state, influencing crystal packing. |

| Solubility | >22.4 µg/mL (at pH 7.4) | Limited aqueous solubility is noted.[3] It is soluble in solvents like DMSO and ethanol.[4][5] Solubility is a key parameter for choosing the right crystallization method and solvent system. |

Core Principle: Achieving Supersaturation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution. Supersaturation is a non-equilibrium state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[6] The methods described below are different strategies to induce and control this state to promote the growth of well-ordered, high-quality crystals rather than amorphous precipitate.

Crystallization Methodologies and Protocols

The choice of crystallization method depends on the quantity of the material, its solubility characteristics, and the desired crystal quality. Several classical methods are highly effective for trans-3-(3-Pyridyl)acrylic acid.[7]

Slow Cooling Crystallization

This is the most common recrystallization technique, ideal for purifying moderate to large quantities of the compound.[8] It relies on the principle that the solubility of trans-3-(3-Pyridyl)acrylic acid is significantly higher in a hot solvent than in a cold one.

Causality Behind Experimental Choices:

-

Solvent Selection: Ethanol is a proven solvent for this method.[4] Its polarity is suitable for dissolving the compound, especially when heated, due to hydrogen bonding with both the pyridine nitrogen and the carboxylic acid group.

-

Slow Cooling Rate: A slow reduction in temperature is crucial. Rapid cooling leads to high levels of supersaturation quickly, causing rapid nucleation and the formation of many small, often impure, crystals.[8] Insulating the flask allows the system to cool gradually, favoring the growth of fewer, larger, and more perfect crystals.

Protocol for Slow Cooling Crystallization:

-

Dissolution: In an Erlenmeyer flask, add a measured amount of crude trans-3-(3-Pyridyl)acrylic acid. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

-

Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of hot solvent until the solid completely dissolves. The goal is to create a saturated solution at the boiling point.

-

Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container (like a Dewar flask with hot water).[6]

-

Crystal Growth: As the solution cools, the solubility decreases, and crystals should begin to form. Do not disturb the flask during this period to allow for the growth of large crystals.[8]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for approximately 30-60 minutes to maximize the precipitation of the product from the solution.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Slow Evaporation

This simple technique is suitable when the compound is highly soluble at room temperature or when only small quantities are available.[9] The concentration is increased gradually as the solvent evaporates, leading to supersaturation.

Causality Behind Experimental Choices:

-

Solvent Choice: A solvent in which the compound is readily soluble and that has a moderate boiling point is ideal. A solvent that evaporates too quickly will not allow sufficient time for orderly crystal growth.

-

Controlled Evaporation: The rate of evaporation is controlled by limiting the surface area of the opening of the container. A vial covered with paraffin film pierced with a few small holes is a common setup.[6] This ensures the process occurs over days or weeks, which is optimal for high-quality crystal formation.[10]

Protocol for Slow Evaporation:

-

Solution Preparation: Prepare a solution of trans-3-(3-Pyridyl)acrylic acid in a suitable solvent (e.g., ethanol, methanol) that is near saturation but not fully saturated.

-

Setup: Transfer the solution to a clean vial or beaker.

-

Evaporation Control: Cover the container with a lid or film that allows for slow solvent evaporation. For example, use aluminum foil with a few pinholes punched in it.[6]

-

Incubation: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days.

-

Crystal Collection: Once suitable crystals have formed and most of the solvent has evaporated, carefully decant the remaining mother liquor and collect the crystals.

Anti-Solvent Crystallization

This technique is highly effective for compounds that are very soluble in one solvent but poorly soluble in another.[11] An "anti-solvent" is added to a solution of the compound, reducing its solubility and inducing crystallization. This can be achieved through direct addition, liquid-layering, or vapor diffusion.

Causality Behind Experimental Choices: This method relies on the slow diffusion of the anti-solvent into the solvent layer at their interface.[9] The gradual mixing reduces the solubility of the compound at a controlled rate, promoting crystal growth at the interface. The choice of solvents is critical; they must be miscible, and the compound should have drastically different solubilities in them.

Protocol for Liquid-Liquid Diffusion:

-

Solution Preparation: Dissolve the trans-3-(3-Pyridyl)acrylic acid in a minimal amount of a "good" solvent (e.g., DMSO, ethanol) in a narrow container like a test tube or a vial.

-

Layering: Carefully and slowly layer a less dense, miscible "anti-solvent" (e.g., water, hexane, or diethyl ether) on top of the solution. The anti-solvent should be added gently down the side of the tube to minimize initial mixing.

-

Diffusion and Crystallization: Seal the container and leave it undisturbed. Over time, the two solvents will diffuse into one another, and crystals will typically form at the interface.

-

Isolation: Once crystal growth ceases, collect the crystals by filtration or by carefully removing the solvent with a pipette.

This is one of the best methods for growing high-quality single crystals from very small amounts of material.[9] It is a variation of the anti-solvent technique where the anti-solvent is introduced via the vapor phase.

Causality Behind Experimental Choices: The anti-solvent must be more volatile than the solvent in which the compound is dissolved.[6] The more volatile anti-solvent evaporates from its reservoir and diffuses through the vapor phase into the drop containing the compound solution. This slowly changes the composition of the solvent in the drop, reducing the compound's solubility and leading to crystallization.[10]

Protocol for Vapor Diffusion:

-

Chamber Setup: Place a small amount (e.g., 1-2 mL) of a volatile anti-solvent (the "precipitant") into a larger, sealable container (e.g., a beaker or a jar).

-

Sample Preparation: In a small, open vial, dissolve a few milligrams of trans-3-(3-Pyridyl)acrylic acid in a minimal amount of a less volatile solvent (e.g., DMSO).

-

Incubation: Place the small vial containing the sample solution inside the larger chamber, ensuring it does not tip over. Seal the outer chamber tightly.

-

Diffusion and Growth: The volatile anti-solvent will slowly diffuse into the sample solution, inducing crystallization over several days to weeks.

-

Collection: Once crystals have formed, carefully open the chamber and collect them.

Visualizing Crystallization Workflows

Workflow for Method Selection

Caption: Diagram of a typical vapor diffusion crystallization setup.

Troubleshooting Common Crystallization Problems

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent. | - For slow cooling: Add a seed crystal or gently scratch the inside of the flask with a glass rod to initiate nucleation.<[8]br>- For evaporation: Allow more solvent to evaporate.- For anti-solvent methods: Add more anti-solvent or try a different anti-solvent in which the compound is less soluble. |

| "Oiling Out" | - The solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system.- The rate of supersaturation is too high. | - Re-heat the solution to dissolve the oil, then add more solvent before attempting to cool again.- Slow down the rate of cooling or anti-solvent addition. [9] |

| Formation of Many Small Crystals | - Nucleation rate is too high.- Cooling or evaporation was too rapid. | - Slow down the rate of cooling/evaporation.- Use a slightly more dilute solution to begin with. |

| Impure Crystals | - Impurities were co-crystallized.- Incomplete washing. | - Repeat the crystallization process, potentially with a different solvent system.- Ensure the crystals are washed with fresh, ice-cold solvent during filtration. |

References

- Benchchem. (n.d.). Application Notes and Protocols for the Preparation of trans-3-(3-Pyridyl)acrylic Acid Derivatives for Biological Screening.

- SPT Labtech. (n.d.). Chemical crystallization.

- Crochet, A. (n.d.). Guide for crystallization.

- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.

- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.

- Survival Technologies. (n.d.). TRANS-3-(3-PYRIDYL)ACRYLIC ACID.

- PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid.

- Google Patents. (n.d.). US4230888A - Process for purification of acrylic acid by fractional crystallization.

- UCT Science. (n.d.). SOP: CRYSTALLIZATION.

- PureSynth. (n.d.). Trans-3-(3-Pyridyl)Acrylic Acid 99%.

- Sigma-Aldrich. (n.d.). trans-3-(3-Pyridyl)acrylic acid 99%.

- Benchchem. (n.d.). Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide.

- ACS Publications. (2017). Making Photoreactive trans-3-(n′-Pyridyl)acrylic Acid (n = 2, 3) with Head-to-Tail Orientation in the Solid State by Salt Formation. Crystal Growth & Design.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.

- Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. DOI:10.1039/D2CS00697A.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. trans-3-(3-ピリジル)アクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 7. sptlabtech.com [sptlabtech.com]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. unifr.ch [unifr.ch]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. ijprajournal.com [ijprajournal.com]

Application Note: Anion-Directed Solid-State [2+2] Cycloaddition of Pyridylacrylic Acid Salts

[1]

Executive Summary

This guide details the methodology for performing solid-state [2+2] photocycloaddition of pyridine-acrylic acid derivatives, specifically focusing on trans-3-(4-pyridyl)acrylic acid (4-PA) salts. While the neutral 4-PA monomer is photoinert in the solid state due to unfavorable crystal packing, its protonated salts undergo quantitative dimerization upon UV irradiation.

Key Value Proposition:

-

Green Chemistry: Solvent-free reaction step.

-

Stereocontrol: The choice of counter-anion (e.g., Cl⁻ vs. SO₄²⁻) dictates the packing geometry, allowing the selective synthesis of head-to-tail (HT) or head-to-head (HH) cyclobutane isomers.

-

Scalability: Applicable from milligram stereochemical screens to gram-scale synthesis of pharmaceutical building blocks.

Scientific Principles & Mechanism[2][3]

Topochemical Postulates (Schmidt’s Rules)

In the solid state, reactions are governed by the lattice geometry rather than molecular diffusion. For a [2+2] cycloaddition to occur, two alkene bonds must satisfy the Schmidt Criteria :

-

Distance: The center-to-center distance between double bonds must be

Å. -

Alignment: The double bonds must be parallel.

The "Salt" Strategy

Neutral 4-PA crystallizes in a geometry where double bonds are too far apart or non-parallel. By reacting the pyridine moiety with an inorganic or organic acid, we introduce a charge-assisted hydrogen bond network (Charge-Assisted Hydrogen Bond, CAHB) and ionic interactions. These forces steer the supramolecular assembly into a photoactive architecture.

-

Monovalent Anions (Cl⁻, BF₄⁻, CF₃COO⁻): Typically induce an antiparallel arrangement, leading to the Head-to-Tail (HT) dimer (1,3-isomer).

-

Divalent Anions (SO₄²⁻): Can bridge two cations, often inducing a parallel arrangement, leading to the Head-to-Head (HH) dimer (1,2-isomer).[1]

Mechanistic Pathway Visualization

Caption: Logical workflow of anion-directed solid-state synthesis. The counter-ion acts as a supramolecular template to enforce specific alkene alignments.

Experimental Protocol

Materials & Equipment

-

Reagents: trans-3-(4-pyridyl)acrylic acid (4-PA), Hydrochloric acid (1M), Sulfuric acid (1M), Methanol, Distilled Water.

-

Light Source: 450W Medium-pressure Mercury (Hg) lamp OR 365 nm High-Power LED photoreactor.

-

Glassware: Pyrex test tubes (cutoff

nm) or quartz vessels. -

Analysis: 1H NMR (D₂O or DMSO-d₆), Powder X-Ray Diffraction (PXRD).

Protocol: Preparation of Salts

Step 1: Stoichiometric Mixing Dissolve 4-PA (1.0 mmol, 149 mg) in a minimum amount of solvent (typically 5-10 mL of 1:1 H₂O:MeOH).

-

For HT-Dimer: Add 1.0 mmol of HCl (or HClO₄, HBF₄).

-

For HH-Dimer: Add 0.5 mmol of H₂O-H₂SO₄ (0.5 eq).

Step 2: Crystallization Allow the solution to evaporate slowly at room temperature (20-25°C) in a dark, dust-free environment.

-

Critical Control Point: Do not rotary evaporate to dryness. The formation of the correct polymorph is kinetic. Rapid precipitation often yields amorphous solids which are less reactive or photoinert.

-

Validation: Harvest crystals after 2-3 days. Verify crystallinity via microscopy or PXRD.

Protocol: Solid-State Irradiation

Step 3: Sample Preparation Grind the harvested crystals into a fine powder using a mortar and pestle.

-

Why? UV light has poor penetration depth in solids (microns). A fine powder ensures maximum surface area exposure.

Step 4: Irradiation Place the powder between two Pyrex glass plates or in a rotating quartz tube. Irradiate with the UV source.

-

Duration: Typically 10–30 hours depending on intensity.

-

Agitation: Every 2–4 hours, remix/turn the powder to expose fresh surfaces to the light.

-